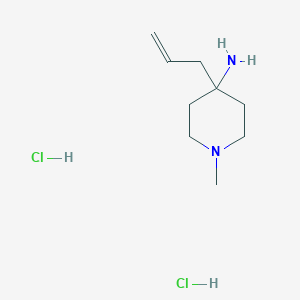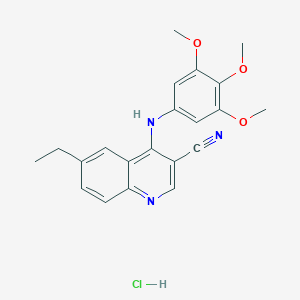
6-エチル-4-((3,4,5-トリメトキシフェニル)アミノ)キノリン-3-カルボニトリル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic organic compound that features a quinoline core substituted with an ethyl group, a trimethoxyphenylamino group, and a carbonitrile group
科学的研究の応用
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
作用機序
Target of Action
The compound “6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride” contains a trimethoxyphenyl (TMP) group . Compounds containing the TMP group have been known to inhibit various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in fitting these compounds into the binding sites of their targets .
Biochemical Pathways
Tmp-containing compounds have been associated with a wide range of biological activities, indicating that they may affect multiple pathways .
Result of Action
Tmp-containing compounds have shown diverse bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic activities .
生化学分析
Biochemical Properties
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and microtubule dynamics . Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions suggest that 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can modulate multiple biochemical pathways, making it a valuable tool for studying cellular processes and developing therapeutic agents.
Cellular Effects
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activity of platelet-derived growth factor receptor β (PDGFRβ), leading to reduced cell proliferation and migration . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions and promoting cell death in certain cancer cell lines . These effects highlight the potential of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride as a therapeutic agent for targeting specific cellular pathways.
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves several key interactions at the molecular level. This compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule formation . Additionally, it inhibits the activity of Hsp90 by binding to its ATP-binding domain, leading to the destabilization of Hsp90 client proteins . The compound also interacts with TrxR and HLSD1, modulating their enzymatic activities and affecting redox homeostasis and epigenetic regulation . These molecular interactions contribute to the compound’s ability to influence various cellular processes and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride maintains its bioactivity over time, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce metastasis in animal models of cancer . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its bioactivity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, followed by conjugation reactions mediated by transferases . These metabolic processes influence the compound’s pharmacokinetics and bioavailability, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its intracellular accumulation . Additionally, binding proteins such as serum albumin can influence the distribution of this compound in the bloodstream, affecting its tissue localization and bioavailability . These transport and distribution mechanisms are critical for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is essential for its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with tubulin and other cytosolic proteins . Additionally, it can accumulate in the nucleus, where it affects gene expression and epigenetic regulation . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trimethoxyphenylamino Group: This step can be achieved through a nucleophilic aromatic substitution reaction where the quinoline core reacts with 3,4,5-trimethoxyaniline under suitable conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents like potassium cyanide or trimethylsilyl cyanide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the carbonitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the quinoline or trimethoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
6-ethyl-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3.ClH/c1-5-13-6-7-17-16(8-13)20(14(11-22)12-23-17)24-15-9-18(25-2)21(27-4)19(10-15)26-3;/h6-10,12H,5H2,1-4H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTRDZFZCPXPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
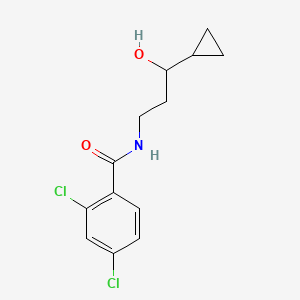
![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)
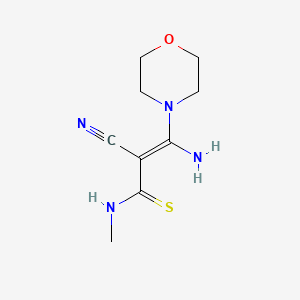

![3-(4-bromophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)
![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)

![N-[5-(4-methoxyphenyl)-6-oxo-3-oxa-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),4,10,12-pentaen-4-yl]propanamide](/img/structure/B2548181.png)
![2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2548183.png)
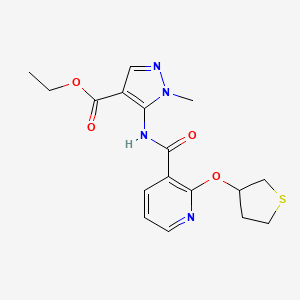
![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)

